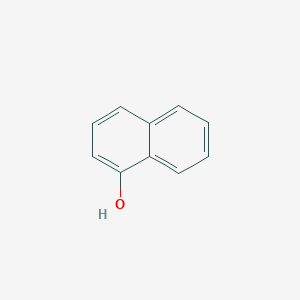

1-Naphthol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-naphtalène peut être synthétisé par hydroxylation du naphtalène à l'aide d'acide sulfurique et d'hydroxyde de sodium. La réaction implique les étapes suivantes :

- Le naphtalène est sulfoné à l'aide d'acide sulfurique pour former l'acide naphtalène-1-sulfonique.

- L'acide sulfonique est ensuite hydrolysé à l'aide d'hydroxyde de sodium pour produire du 1-naphtalène .

Méthodes de production industrielle : La production industrielle du 1-naphtalène implique généralement la même voie de synthèse, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-naphtalène subit diverses réactions chimiques, notamment :

Oxydation : Le 1-naphtalène peut être oxydé pour former de la 1,4-naphtoquinone à l'aide d'agents oxydants comme le permanganate de potassium.

Réduction : Il peut être réduit en 1-naphtalénol à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à des dérivés comme le 1-nitronaphtalène.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans un solvant alcoolique.

Substitution : Acide nitrique pour les réactions de nitration.

Principaux produits :

Oxydation : 1,4-naphtoquinone.

Réduction : 1-naphtalénol.

Substitution : 1-nitronaphtalène.

Applications de recherche scientifique

Le 1-naphtalène est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :

Biologie : Utilisé dans des tests biochimiques pour détecter l'activité enzymatique et les interactions protéiques.

Médecine : Recherché pour ses effets thérapeutiques potentiels et comme outil de diagnostic.

Industrie : Appliqué dans la fabrication de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le 1-naphtalène exerce ses effets par transfert de proton à l'état excité (ESPT). Lors de l'excitation, il subit un transfert de proton, ce qui entraîne une fluorescence. Cette propriété le rend utile pour la détection des changements environnementaux au niveau moléculaire . Les cibles moléculaires et les voies impliquées comprennent les interactions avec diverses biomolécules et les changements dans le microenvironnement .

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Naphthol serves as a precursor in the synthesis of numerous pharmaceuticals. It is particularly notable for its role in the production of:

- Beta-blockers : Such as nadolol, which is used to treat high blood pressure and other heart-related conditions.

- Antidepressants : Including sertraline, a selective serotonin reuptake inhibitor (SSRI).

- Anti-protozoan drugs : Such as atovaquone, which is used to treat certain infections.

Case Study: Synthesis of Nadolol

A study demonstrated the efficient synthesis of nadolol from this compound through a series of chemical reactions involving acylation and reduction processes. This highlights the importance of this compound as a building block in pharmaceutical chemistry .

Agrochemical Applications

This compound is utilized in the production of various insecticides, notably carbaryl. Carbaryl is widely used in agriculture for pest control due to its effectiveness against a broad range of insects.

Table 1: Insecticides Derived from this compound

| Insecticide | Active Ingredient | Application Area |

|---|---|---|

| Carbaryl | This compound | Agricultural pest control |

| Other Azo Compounds | Various | Crop protection |

Dyes and Pigments

This compound undergoes azo coupling reactions to produce azo dyes, which are extensively used in textiles and other industries. Although it is less common than its counterpart 2-naphthol for dye production, it still plays a crucial role.

Table 2: Azo Dyes from this compound

| Dye Name | Color | Application |

|---|---|---|

| Azo Yellow | Yellow | Textile dyeing |

| Azo Red | Red | Food coloring |

Analytical Chemistry

In analytical applications, this compound is employed as a reagent in several chemical tests:

- Molisch's Test : For detecting carbohydrates.

- Sakaguchi Test : For identifying arginine in proteins.

- Voges-Proskauer Test : For detecting acetoin produced by bacteria.

These tests are fundamental in biochemical analysis and microbiology.

Biocatalysis and Environmental Applications

Recent research has explored the use of biocatalysis for the production of this compound from naphthalene using microbial enzymes. This method not only provides a sustainable route for producing this compound but also contributes to bioremediation efforts by transforming hazardous compounds into less harmful substances .

Case Study: Biocatalytic Production

A study highlighted the use of engineered monooxygenases to enhance the yield of this compound from naphthalene through biphasic biotransformation processes. The findings indicated that using specific organic solvents significantly improved the productivity of this compound .

Industrial Applications

In addition to its roles in pharmaceuticals and agriculture, this compound finds use in various industrial applications:

- Textile Industry : As an auxiliary agent and dyeing assistant.

- Wood Preservation : Derivatives are used to protect wood from decay and insect damage.

- Laboratory Research : As a solvent or reagent in organic synthesis and chemical analysis.

Mécanisme D'action

1-Naphthol exerts its effects through excited state proton transfer (ESPT). Upon excitation, it undergoes proton transfer, resulting in fluorescence. This property makes it useful for sensing environmental changes at the molecular level . The molecular targets and pathways involved include interactions with various biomolecules and changes in the microenvironment .

Comparaison Avec Des Composés Similaires

Composés similaires :

2-Naphtalène : Un autre dérivé du naphtalène présentant des propriétés similaires mais une réactivité et des applications différentes.

Phénol : Un composé aromatique plus simple avec un groupe hydroxyle, utilisé dans divers procédés chimiques.

Résorcinol : Un dérivé de dihydroxybenzène ayant des applications en médecine et dans l'industrie.

Unicité du 1-naphtalène : La propriété ESPT unique du 1-naphtalène le distingue des autres composés similaires. Sa capacité à agir comme une sonde fluorescente pour la détection des changements microenvironnementaux le rend très précieux dans la recherche scientifique .

Activité Biologique

1-Naphthol, a chemical compound with the formula C₁₀H₈O, is a naphthalene derivative that exhibits significant biological activity. Its applications span various fields, including pharmacology, toxicology, and environmental science. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound is characterized by its hydroxyl group (-OH) attached to the first carbon of the naphthalene ring. This structural feature is crucial for its biological activity, influencing its interactions with biological systems.

Biological Activity Overview

This compound has been studied for its various biological properties, including:

- Antioxidant Activity : Research indicates that this compound exhibits free radical scavenging activity. In comparative studies, unsulfated this compound demonstrated higher antioxidant capacity than its sulfate conjugates (1-NapS), with EC50 values indicating significant radical scavenging potential .

- Toxicity : this compound has shown varying levels of toxicity across different organisms. A study highlighted that it inhibited growth in E. coli at concentrations as low as 0.5 g/liter . Additionally, a 30-day study in mice identified gastric lesions at doses of 200 mg/kg body weight per day, establishing a NOAEL (No Observed Adverse Effect Level) of 100 mg/kg .

- Mutagenicity : In vitro studies have demonstrated that this compound does not induce gene mutations in Salmonella or in mouse lymphoma cells. However, it exhibited positive results for DNA repair tests in certain strains of E. coli, suggesting potential genotoxic effects under specific conditions .

Antioxidant Properties

A study comparing the antioxidant activities of this compound and its sulfated form (1-NapS) found that while sulfation generally decreases biological activity, the antioxidant effects of this compound were retained to a significant degree. The results indicated that the free radical scavenging activity was primarily due to the hydroxyl group at the 1-position of the naphthalene ring .

Toxicological Studies

In toxicological assessments, this compound demonstrated acute toxicity in various animal models. For instance:

- Guinea Pig Sensitization Study : Dermal application did not show sensitization at low concentrations (0.1% and 0.05%), although it was noted that higher concentrations might yield different results .

- Genotoxicity Tests : Comprehensive evaluations indicated no significant mutagenic effects in standard assays; however, some evidence suggested potential for chromosomal aberrations under certain experimental conditions .

Data Table: Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antioxidant Activity | EC50 values indicate significant scavenging ability; higher than sulfated forms |

| Toxicity (Mice) | Gastric lesions at 200 mg/kg; NOAEL at 100 mg/kg |

| Mutagenicity | No gene mutation in vitro; positive DNA repair test in specific strains |

| Dermal Sensitization | No sensitization observed at concentrations tested |

Environmental Impact

Research has also examined the degradation and toxicity of this compound in environmental contexts. For example, studies on marine environments showed that concentrations of this compound decreased significantly when added to seawater, indicating potential ecological risks associated with its presence in aquatic systems .

Q & A

Basic Research Questions

Q. How can 1-naphthol be quantified in environmental samples using fluorescence spectroscopy?

Fluorescence spectroscopy combined with chemometric algorithms like FastICA-SVR enables accurate quantification of this compound in mixtures. Preprocessing steps remove Raman/Rayleigh scattering, and the improved FastICA algorithm separates overlapping spectral signals of isomers (e.g., this compound and 2-naphthol). Validation shows a recovery rate of 96.6–104.2% for this compound with an RMSEP of 0.119 µg/L .

Q. What is the role of this compound as a ligand in coordination chemistry?

this compound acts as a ligand for transition metals due to its hydroxyl and aromatic groups, enabling chelation and stabilization of metal complexes. Its thermal stability (resistant to decomposition up to 300°C) makes it suitable for high-temperature catalytic studies. However, researchers must account for atropisomerism during synthesis, as heating can induce racemization .

Q. How is this compound detected electrochemically, and what are the detection limits?

Electrodes modified with β-cyclodextrin polymers or chitosan-reduced graphene oxide (rGO) enhance sensitivity. For example, β-CD/GCE achieves a linear detection range of 2.05 × 10⁻³–1.07 × 10⁻⁶ mol/L with a limit of 3.06 × 10⁻⁷ mol/L. HACC-rGO/CS films detect this compound at 0.5–10 µM with comparable accuracy .

Advanced Research Questions

Q. What kinetic models describe the photocatalytic degradation of this compound?

Photocatalytic degradation using N,S-TiO₂/silica follows pseudo-second-order kinetics: where is the rate constant (1/min) and / are concentrations at time /0. At Ca/Na ratios >10, degradation efficiency exceeds 79% due to catechol-mediated radical generation. High R² (>0.9) confirms model validity .

Q. How does this compound-2-hydroxylase (1-NH) facilitate microbial degradation?

Purified 1-NH from Pseudomonas sp. C4 is a homodimeric flavoprotein (130 kDa) with FAD cofactors. It hydroxylates this compound to 1,2-dihydroxynaphthalene under aerobic conditions, with and substrate inhibition (). Anaerobic conditions halt activity, confirming oxygen dependence .

Q. What experimental parameters influence this compound sorption to aluminum hydroxide?

Sorption to Al(OH)₃ is pH- and O₂-dependent. Below pH 6.8, sorption is negligible (<4%), but increases sharply at pH 8.2. Oxidation products (e.g., quinones) drive stronger interactions, with 7-day equilibration required for measurable binding. Anaerobic conditions suppress sorption, implicating oxidative coupling mechanisms .

Q. How does this compound exhibit estrogenic effects in aquatic organisms?

In male tilapia, this compound (2 mg/L) reduces gonadal maturation index by 30% and elevates serum estradiol to 209.3 pg/mL, mimicking 17β-E2. However, unlike 17β-E2, it does not induce vitellogenin, suggesting partial estrogen receptor agonism or alternative pathways .

Q. Methodological Notes

- Stereochemical Considerations : When synthesizing this compound derivatives, monitor atropisomerism via chiral HPLC or circular dichroism, as heating above 100°C induces racemization .

- Enzyme Assays : For 1-NH activity, optimize NADPH concentrations (34.2 µM) and pH (8.0) to avoid substrate inhibition. Use anaerobic controls to confirm oxygen dependency .

Propriétés

IUPAC Name |

naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVRFUGPWSIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26716-77-8, 19402-71-2 (potassium salt) | |

| Record name | 1-Naphthol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26716-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021793 | |

| Record name | 1-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline], Solid | |

| Record name | 1-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

288 °C, 279.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

153 °C (open cup) | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 866 mg/L at 25 °C, Very soluble in ethanol and ether, soluble in acetone, Freely soluble in benzene, chloroform and alkali hydroxide solutions, 866 mg/L @ 24C (exp) | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0954 at 98.7 °C/4 °C | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000274 [mmHg], 1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/ | |

| Record name | 1-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism(s) of toxicity of 1-naphthol and two of its possible metabolites, 1,2- and 1,4-naphthoquinone, to freshly isolated rat hepatocytes has been studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. [1-14C]-1-Naphthol was metabolised by hepatocytes predominantly to its glucuronic acid and sulphate ester conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decrease in intracellular glutathione (GSH), which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NAD(P)H:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. These results support the suggestion that the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolised by one electron reduction to naphthosemiquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol. | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow monoclinic needles from water, Colorless prisms (from toluene) | |

CAS No. |

90-15-3, 1321-67-1 | |

| Record name | 1-Naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A71EAQ389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C, 94.00 to 95.00 °C. @ 760.00 mm Hg | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.